7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, specifically a type of chromone. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromones.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one has unique methoxy substitutions at positions 5 and 8, which can influence its chemical reactivity and biological activity. These substitutions may enhance its antioxidant properties and modulate its interactions with biological targets .
Properties
CAS No. |
82517-13-3 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
7-hydroxy-5,8-dimethoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-13-8-12(18)16(21-2)17-14(13)15(19)11(9-22-17)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
InChI Key |
COXYLZXFMVCAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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